Murayalactone

Description

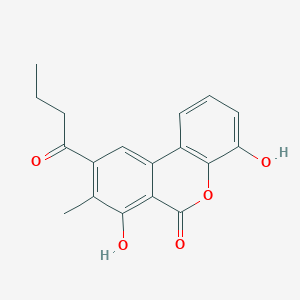

Structure

2D Structure

3D Structure

Properties

CAS No. |

157536-36-2 |

|---|---|

Molecular Formula |

C18H16O5 |

Molecular Weight |

312.3 g/mol |

IUPAC Name |

9-butanoyl-4,7-dihydroxy-8-methylbenzo[c]chromen-6-one |

InChI |

InChI=1S/C18H16O5/c1-3-5-13(19)11-8-12-10-6-4-7-14(20)17(10)23-18(22)15(12)16(21)9(11)2/h4,6-8,20-21H,3,5H2,1-2H3 |

InChI Key |

CLNKOMAKOKTKNT-UHFFFAOYSA-N |

SMILES |

CCCC(=O)C1=C(C(=C2C(=C1)C3=C(C(=CC=C3)O)OC2=O)O)C |

Canonical SMILES |

CCCC(=O)C1=C(C(=C2C(=C1)C3=C(C(=CC=C3)O)OC2=O)O)C |

Other CAS No. |

157536-36-2 |

Synonyms |

murayalactone |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies

Discovery and Source Organism: Streptomyces murayamaensis

Murayalactone was first discovered as a metabolite produced by the bacterium Streptomyces murayamaensis. The genus Streptomyces is renowned for its prolific capacity to synthesize a vast array of secondary metabolites, many of which possess significant biological activities. The identification of this compound from S. murayamaensis added to the rich chemical diversity attributed to this bacterial genus. Initial studies focused on the cultivation of the microorganism and subsequent extraction and structural elucidation of its metabolic products, leading to the characterization of this distinct dibenzo-α-pyrone.

Optimized Fermentation and Production Strategies for Research Scale

The production of this compound for research purposes necessitates the carefully controlled fermentation of Streptomyces murayamaensis. While specific optimized parameters for this compound are proprietary to the research that discovered it, general strategies for enhancing secondary metabolite production in Streptomyces are well-established and would be applicable. These strategies focus on manipulating nutritional and environmental factors to maximize the yield of the target compound.

Key fermentation parameters that are typically optimized include the composition of the culture medium (carbon and nitrogen sources, salts), pH, temperature, aeration, and agitation rate. For instance, solid-state fermentation (SSF) has been shown to be an effective method for the production of other secondary metabolites from Streptomyces, utilizing substrates like wheat bran. The initial pH of the culture medium is a critical factor, with a neutral pH often being optimal for antibiotic production. The inoculum, typically a spore suspension, also plays a crucial role in the initiation of a productive fermentation.

| Parameter | Typical Range/Condition for Streptomyces Fermentation |

| Carbon Source | Glucose, Starch, Glycerol |

| Nitrogen Source | Yeast Extract, Peptone, Soybean Meal |

| pH | 6.0 - 8.0 |

| Temperature | 25 - 30 °C |

| Aeration | High, to support aerobic growth |

| Fermentation Type | Submerged or Solid-State Fermentation |

Advanced Chromatographic and Spectroscopic Techniques for Isolation and Purity Assessment

The isolation and purification of this compound from the complex mixture of metabolites present in the fermentation broth of Streptomyces murayamaensis require a combination of advanced chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the initial analysis of the crude extract from the fermentation broth. At an analytical scale, HPLC is used to develop a profile of the compounds present in the extract and to identify the peak corresponding to this compound. The choice of the stationary phase (e.g., C18) and the mobile phase composition is optimized to achieve a good separation of the components. Dibenzo-α-pyrones, being aromatic compounds, are readily detected using a UV detector.

Once an analytical method is established, the process is scaled up to preparative HPLC for the isolation of this compound in sufficient quantities for structural elucidation and bioactivity studies. This involves using columns with a larger diameter and a higher sample loading capacity. The fractions corresponding to the this compound peak are collected, and the solvent is evaporated to yield the purified compound.

Following isolation, a suite of spectroscopic techniques is employed to confirm the structure and assess the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are pivotal for the structural elucidation of organic molecules. These techniques provide detailed information about the carbon-hydrogen framework of this compound, allowing for the precise assignment of all atoms in the molecule.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound.

Purity Assessment : The purity of the isolated this compound is critical for subsequent studies. This is typically assessed by analytical HPLC, where a single, sharp peak indicates a high degree of purity. Further confirmation can be obtained through quantitative NMR (qNMR) and by ensuring the absence of extraneous signals in the ¹H and ¹³C NMR spectra.

| Technique | Application in this compound Research |

| Analytical HPLC | Compound profiling and initial identification |

| Preparative HPLC | Isolation and purification of this compound |

| ¹H and ¹³C NMR | Detailed structural elucidation |

| Mass Spectrometry | Determination of molecular weight and formula |

| Quantitative NMR | Purity assessment |

Elucidation of Murayalactone Biosynthesis

Polyketide Biosynthetic Pathway Delineation

The biosynthesis of murayalactone is rooted in the polyketide pathway, a fundamental route for the production of a wide array of natural products in microorganisms. mdpi.com Specifically, it is assembled by a Type II PKS system, which operates through a series of iterative enzymatic reactions to construct a poly-β-keto chain from simple acyl-CoA precursors. frontiersin.orgnih.govnih.gov

Type II PKS systems are multi-enzyme complexes composed of discrete, monofunctional proteins that act in a coordinated fashion. researchgate.net The core components, often referred to as the minimal PKS, are essential for the initiation and elongation of the polyketide chain. In the biosynthesis of this compound, this minimal PKS is encoded by the mrq gene cluster and comprises three key proteins. nih.gov

The fundamental mechanism of the Type II PKS involves the iterative condensation of malonyl-CoA extender units onto a growing polyketide chain, which is tethered to the Acyl Carrier Protein (ACP). Each condensation cycle is catalyzed by the Ketosynthase (KS) heterodimer, extending the chain by two carbons. This process is repeated until a chain of a specific length is synthesized.

Table 1: Minimal PKS Components in this compound Biosynthesis

| Gene | Protein | Function |

|---|---|---|

| mrqA | KSα | Catalyzes the Claisen condensation, forming a new C-C bond. |

| mrqB | KSβ (Chain Length Factor - CLF) | Works in conjunction with KSα to determine the length of the polyketide chain. |

This table is based on findings from the functional characterization of the mrq gene cluster. nih.gov

The backbone of this compound originates from a decaketide precursor, meaning it is formed from one starter unit (acetyl-CoA) and nine extender units (malonyl-CoA). nih.gov The synthesis of this C20 polyketide chain is an iterative process catalyzed by the minimal PKS.

The process begins with the loading of an acetyl-CoA starter unit onto the ACP. The KSα/KSβ complex then catalyzes the first Claisen condensation with a malonyl-CoA extender unit, which has been loaded onto the ACP. This initiates a cycle of elongation that is repeated nine times. In each cycle, a malonyl-CoA is decarboxylated and condensed with the growing chain, extending it by two carbons. The Chain Length Factor (KSβ) plays a crucial role in ensuring that the elongation terminates after the formation of the full-length decaketide chain. The resulting linear poly-β-keto chain remains attached to the ACP and is primed for subsequent modification and cyclization. nih.gov

Identification and Functional Characterization of Biosynthetic Gene Clusters (BGCs)

The genetic blueprint for this compound biosynthesis is located within the murayaquinone (mrq) biosynthetic gene cluster (BGC). frontiersin.orgnih.gov This locus was identified through the heterologous expression of a large DNA fragment from Streptomyces griseoruber Sgr29 in a Streptomyces lividans host, which resulted in the production of murayaquinone and murayalactones. frontiersin.orgnih.gov

The mrq gene cluster is approximately 56 kb and contains a suite of genes necessary for the synthesis of the polyketide backbone, as well as for its subsequent modification through cyclization, aromatization, and oxidation. frontiersin.org Bioinformatic analysis and genetic studies have begun to assign functions to the open reading frames (ORFs) within this cluster. nih.gov Beyond the minimal PKS genes (mrqA, mrqB, mrqC), the cluster contains genes encoding cyclases, ketoreductases, aromatases, and oxygenases that collectively shape the final angular aromatic structure of murayaquinone, the direct precursor to this compound. nih.govresearchgate.net

Table 2: Key Genes in the mrq Biosynthetic Gene Cluster

| Gene | Putative Function | Role in Biosynthesis |

|---|---|---|

| mrqA, mrqB, mrqC | Minimal Type II PKS | Assembly of the decaketide backbone. nih.gov |

| mrqD | Putative Cyclase/Thioesterase | Initially proposed as a cyclase, may play a role in the chain releasing step. nih.gov |

| mrqF, mrqH, mrqM | Short-Chain Dehydrogenase/Reductase (SDR) family enzymes | Involved in ketoreduction and cyclization of the polyketide chain. researchgate.netnih.gov |

This table summarizes findings from various genetic and functional analyses of the mrq gene cluster. nih.govresearchgate.netnih.gov

To elucidate the function of specific genes within the mrq cluster, targeted gene inactivation experiments have been conducted. These studies have been instrumental in identifying key intermediates and understanding the sequence of events in the biosynthetic pathway.

A pivotal study involved the inactivation of mrqM, a gene encoding a short-chain dehydrogenase/reductase family protein. nih.gov This deletion resulted in the accumulation of SEK43, an off-pathway shunt product, and disrupted the proper cyclization of the second and third rings of the polyketide intermediate. This finding suggests that MrqM is crucial for guiding the correct cyclization cascade. nih.gov Similarly, deletion of the entire minimal PKS gene set (mrqA, mrqB, mrqC) completely abolished the production of both murayaquinone and this compound, confirming their essential role in initiating the pathway. nih.gov The accumulation of linear anthrene-type compounds in other mutants indicated that these are the true substrates for the oxidative rearrangement that forms the angular phenanthrene (B1679779) core of murayaquinone. nih.gov

Table 3: Results of Gene Inactivation Studies in the mrq Cluster

| Inactivated Gene(s) | Observed Outcome | Implied Function of Gene Product |

|---|---|---|

| Δpks (mrqA, mrqB, mrqC) | Abolished production of murayaquinone and murayalactones. nih.gov | Essential for polyketide chain synthesis. |

| ΔmrqM | Accumulation of the off-pathway intermediate SEK43; disruption of second and third ring cyclization. nih.gov | Involved in correct polyketide ring cyclization. |

This table highlights key findings from gene knockout experiments within the murayaquinone biosynthetic pathway. nih.govnih.gov

Enzymatic Mechanisms and Catalysis in Biosynthesis

The transformation of the linear decaketide into this compound involves a series of complex enzymatic reactions. While the precise mechanisms of all enzymes in the mrq cluster are not yet fully understood, research has shed light on several key catalytic steps.

The formation of the angular tricyclic core of murayaquinone from a linear anthrene precursor is a critical step. This process involves an oxidative rearrangement catalyzed by the oxygenase MrqO6. nih.gov Following the formation of murayaquinone, a Baeyer-Villiger oxidation, likely catalyzed by another oxygenase within the cluster, is proposed to cleave one of the rings to form the lactone moiety characteristic of this compound. The conversion of murayaquinone to this compound has been observed in fermentation cultures, supporting the precursor-product relationship. frontiersin.orgnih.gov

The role of the SDR family enzymes, particularly MrqM, is also of significant interest. While initially annotated as reductases, studies suggest MrqM functions as a cyclase, directing the folding of the polyketide chain. Site-directed mutagenesis has identified conserved tyrosine (Y151) and lysine (B10760008) (K155) residues as being essential for its catalytic activity. nih.gov The enzyme MrqD, previously thought to be a cyclase, may instead function as a thioesterase, responsible for releasing the completed polyketide chain from the ACP. nih.gov

Role of Oxidoreductases (e.g., MrqO3, MrqO6, MrqO7) in Angular Aromatic Polyketide Formation

A key discovery in the murayaquinone and this compound biosynthetic pathway was the identification of three crucial oxidoreductases—MrqO3, MrqO6, and MrqO7—that collectively catalyze the conversion of a linear tricyclic intermediate into the final angularly arranged framework. mdpi.comacs.org This enzymatic transformation represents a novel strategy for the biosynthesis of angular aromatic polyketides. mdpi.com

Genetic and biochemical studies have demonstrated that these three enzymes work in a cooperative and sequential manner. acs.org The process begins with a linear anthrene-like precursor, which accumulates in mutants lacking the genes for these oxidoreductases. acs.org The catalytic cascade is initiated by MrqO7, an NAD(P)-dependent oxidoreductase, which performs a hydrogenation step on the linear intermediate. mdpi.com This is followed by the action of MrqO6, a flavin adenine (B156593) dinucleotide (FAD)-dependent monooxygenase, which is proposed to catalyze a Baeyer-Villiger reaction. acs.org The final step is catalyzed by MrqO3, a cholesterol oxidase homologue, which converts an unstable intermediate into the stable 9,10-phenanthraquinone product, murayaquinone. acs.org In vitro reconstitution of this process confirmed that the mixture of all three enzymes, along with their necessary cofactors, is required to convert the linear substrate into the final angular product. acs.org

| Enzyme | Putative Class | Cofactor | Proposed Role in this compound Biosynthesis |

| MrqO7 | NAD(P)-dependent oxidoreductase | NADPH, NADH | Catalyzes the initial hydrogenation of the linear tricyclic precursor. mdpi.comacs.org |

| MrqO6 | FAD-dependent monooxygenase | FAD | Performs a key oxidative rearrangement, likely a Baeyer-Villiger reaction. acs.org |

| MrqO3 | Cholesterol oxidase homologue | FAD | Catalyzes the final conversion to the stable angular 9,10-phenanthraquinone core. acs.org |

Characterization of Methyltransferase Activities (e.g., MrqO8, JerF)

While the formation of the core angular structure of murayaquinone is well-elucidated, the specific tailoring steps, such as those that would be catalyzed by methyltransferases to yield the final this compound structure, are less defined in currently available research. The mrq gene cluster contains genes predicted to be involved in later-stage modifications, but specific enzymes like a putative MrqO8 have not been biochemically characterized in the context of this pathway in the reviewed literature.

To illustrate the function of such enzymes in other polyketide pathways, the O-methyltransferase JerF from the jerangolid A biosynthetic pathway serves as a well-characterized example. researchgate.net JerF is responsible for catalyzing the methylation of a non-aromatic, chiral 5,6-dihydro-2H-pyran-2,4-dione motif, a rare enzymatic step that creates a key methylenolether structural feature. researchgate.net Although JerF is not involved in this compound biosynthesis, its characterization highlights the role that methyltransferases play in generating structural diversity in polyketide natural products through highly specific modifications. researchgate.net

Proposed Enzymatic Reaction Cascades and Stereochemical Control

The biosynthesis of this compound is a multi-step enzymatic cascade that ensures high stereochemical fidelity. acs.orgf1000research.com The process is believed to follow the general logic of type II polyketide synthases to generate a decaketide intermediate. acs.org

Proposed Biosynthetic Cascade:

Polyketide Chain Formation: A minimal polyketide synthase (PKS) complex iteratively condenses acetate (B1210297) units to form a linear poly-β-keto chain. mdpi.com

Initial Cyclization: The nascent chain undergoes a series of cyclizations and an aromatization, directed by specific cyclase and aromatase enzymes within the cluster, to form a linear tricyclic aromatic intermediate. acs.org

Oxidative Rearrangement Cascade: This linear precursor becomes the substrate for the three key oxidoreductases:

Step 3a (Hydrogenation): MrqO7 hydrogenates the substrate. mdpi.com

Step 3b (Oxidative Cleavage/Rearrangement): MrqO6, a monooxygenase, catalyzes an oxidative rearrangement, transforming the linear backbone. acs.org

Step 3c (Final Oxidation): MrqO3 performs the final oxidation to yield the stable, angular 9,10-phenanthraquinone structure of murayaquinone. acs.org

Lactone Formation: Subsequent enzymatic steps, likely involving one or more uncharacterized tailoring enzymes from the mrq cluster, modify murayaquinone to form the dibenzo-α-pyrone structure of this compound.

The stereochemical outcome of the final product is strictly controlled by the enzymes at each step of the cascade. The precise three-dimensional structure of the enzyme active sites dictates the conformation of the substrates and intermediates, ensuring that the reactions proceed with high stereoselectivity. f1000research.com

Heterologous Expression Systems for Biosynthetic Pathway Study

The study of this compound biosynthesis has been heavily reliant on heterologous expression, a powerful technique for activating and analyzing biosynthetic gene clusters (BGCs). researchgate.net This approach is particularly crucial when the native microbial producer is slow-growing, genetically intractable, or when the BGC of interest is silent under standard laboratory culture conditions. researchgate.net

Engineered Streptomyces lividans Strains as High-Throughput Expression Hosts

Streptomyces lividans has emerged as a preferred host for the heterologous expression of BGCs from other actinomycetes. researchgate.net Its advantages include rapid growth, established genetic manipulation tools, and low endogenous proteolytic activity. nih.gov To optimize it for producing foreign natural products, several engineered strains have been developed.

Strains like S. lividans TK24 were early platforms. nih.gov Further improvements led to strains such as S. coelicolor CH999 and the analogous S. lividans K4-114, in which the endogenous actinorhodin (B73869) BGC was deleted to prevent interference with the production and analysis of heterologous polyketides. More advanced hosts, like S. lividans SBT5, were created by not only deleting competing BGCs but also integrating global regulatory genes to boost secondary metabolism. researchgate.netnih.gov The murayaquinone BGC was successfully expressed in S. lividans SBT5, demonstrating its utility. researchgate.netacs.org

Strategies for Activating Cryptic Biosynthetic Gene Clusters

A significant portion of microbial BGCs are not expressed, or are "cryptic," under typical lab conditions. Heterologous expression is a primary strategy to overcome this transcriptional silence. The discovery of murayaquinone and this compound is a direct result of this approach. The mrq BGC in its native host, S. griseoruber Sgr29, is cryptic, and no production of the compounds could be detected. researchgate.netacs.org

The strategy involved creating a genomic library of S. griseoruber in a bacterial artificial chromosome (BAC) and transferring these large DNA fragments into an expression host, S. lividans SBT5. researchgate.netacs.org By screening the resulting clones for antibacterial activity, researchers were able to identify the clone containing the active mrq BGC, thereby activating its expression and enabling the isolation and characterization of murayaquinone and its derivatives. researchgate.netacs.org This method of library expression and functional screening (LEXAS) is a powerful tool for genome mining and activating silent pathways. researchgate.net

Metabolic Engineering Approaches for Enhanced Yields of Biosynthetic Intermediates

To improve the efficiency of heterologous hosts and increase the production of target compounds, various metabolic engineering strategies are employed. These approaches aim to direct more metabolic flux towards the biosynthesis of the desired product.

Key strategies for engineering Streptomyces hosts include:

Deletion of Competing Pathways: As seen in strains like S. lividans K4-114 and SBT5, removing major endogenous BGCs (e.g., for actinorhodin) frees up precursor molecules like acetyl-CoA and malonyl-CoA for the heterologous pathway. nih.gov

Overexpression of Regulatory Genes: Integrating additional copies of global positive regulatory genes, such as afsRS, can broadly upregulate secondary metabolism and enhance the production of heterologous compounds. researchgate.netnih.gov

Optimization of Efflux Pumps: Introducing codon-optimized genes for multi-drug efflux pumps can help export the produced compound, preventing feedback inhibition or toxicity and thereby increasing yields. researchgate.net

These strategies were combined to create the optimized strain S. lividans LJ1018 and its precursors. researchgate.net When the mrq BGC was expressed in the engineered strain S. lividans GX28, the production of murayaquinone and murayalactones was significantly higher than in the parent strain S. lividans SBT5, demonstrating the success of these metabolic engineering approaches in enhancing the yield of biosynthetic products. researchgate.net

Advanced Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural assignment of Murayalactone, isolated from Streptomyces murayamaensis, was heavily reliant on high-resolution NMR techniques, particularly inverse NMR spectroscopy. nih.gov These methods provided a detailed picture of the proton and carbon framework, allowing for the precise placement of atoms and functional groups.

Two-dimensional NMR experiments were crucial for establishing the connectivity within the this compound molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum was used to identify vicinal proton-proton couplings. acs.org A key finding from a long-range COSY experiment was the observation of correlations that helped to piece together the molecule's partial structure. acs.org This included a four-bond coupling between the aromatic protons at δ 7.12 and δ 7.58 and a five-bond coupling between the aryl methyl protons at δ 2.29 and the aromatic proton at δ 7.52. acs.org Additional long-range couplings were observed to the methylene (B1212753) protons at δ 2.88 from the methyl protons at δ 1.02 and the aromatic proton at δ 7.52. acs.org

| Correlating Protons (¹H-¹H COSY) | Coupling Type |

| δ 7.12 (d) and δ 7.58 (d) | 4-bond |

| δ 2.29 (s) and δ 7.52 (s) | 5-bond |

| δ 2.88 (t) and δ 1.02 (t) | Long-range |

| δ 2.88 (t) and δ 7.52 (s) | Long-range |

Data sourced from Melville & Gould, 1994. acs.org

HSQC and HMBC (Heteronuclear Single/Multiple Bond Correlation): While the primary literature highlights the use of inverse NMR and long-range ¹H-¹³C COSY (functionally similar to HMBC), these experiments connect protons to their directly attached carbons (HSQC) and to carbons two to three bonds away (HMBC). nih.govacs.orgcolumbia.edu These correlations are essential for building the carbon skeleton. For example, the HMBC experiment would confirm the connectivity between the protons of the butyryl side chain and their corresponding carbons, as well as their connection to the aromatic ring. The ¹³C NMR spectrum revealed signals for 18 carbons, including those for an aryl methyl, a butyryl side chain, and the dibenzo-α-pyrone core. acs.org

The relative stereochemistry and spatial arrangement of substituents on the this compound structure were determined using Nuclear Overhauser Effect (NOE) experiments. libretexts.orglibretexts.org

1D Difference NOE Experiments: These experiments detect protons that are close to each other in space, typically within 5 Å. acdlabs.com For this compound, 1D difference NOE experiments confirmed the spatial relationship between the A and C rings. acs.org Specifically, enhancements were observed between the aromatic protons at δ 7.52 and δ 7.58, indicating their proximity and helping to define the molecule's conformation. acs.org

| Irradiated Proton | Observed NOE Enhancement |

| δ 7.52 | δ 7.58 |

| δ 7.58 | δ 7.52 |

Data sourced from Melville & Gould, 1994. acs.org

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry was employed to determine the precise mass and elemental formula of this compound. scispace.comunivie.ac.atbioanalysis-zone.com

Elemental Composition: High-resolution electron ionization mass spectrometry (HREIMS) yielded a molecular ion peak at an m/z of 312.0997. acs.org This corresponds to the elemental formula C₁₈H₁₆O₅ (calculated as 312.0998), confirming that this compound differed from a related known compound by one less carbon atom. acs.org This data was later corroborated by HR-MS analysis of this compound produced in engineered Streptomyces lividans strains. frontiersin.org

Fragmentation Analysis: The low-resolution mass spectrum provided insight into the structural components of the molecule. acs.org Key fragments observed supported the presence of a butyryl side chain. acs.org

An ion at m/z 284 was attributed to the loss of ethylene (B1197577) via a McLafferty rearrangement. acs.org

The base peak at m/z 269 corresponded to the loss of a propyl radical. acs.org

A fragment at m/z 241 indicated the loss of an n-oxobutyl radical. acs.org

| m/z Value | Relative Intensity (%) | Inferred Neutral Loss |

| 312 | 55 | M⁺ (Molecular Ion) |

| 284 | 1 | C₂H₄ (Ethylene) |

| 269 | 100 | •C₃H₇ (Propyl radical) |

| 241 | 17 | •C₄H₇O (n-Oxobutyl radical) |

Data sourced from Melville & Gould, 1994. acs.org

Comprehensive Spectroscopic Analysis of Functional Groups and Side Chain Moieties

The collective spectroscopic data provided a detailed characterization of the various functional groups within this compound. chem21labs.comcognitoedu.orglibretexts.org The molecule is a dibenzo-α-pyrone, a class of compounds characterized by a specific tricyclic nucleus. nih.govmdpi.com

¹H and ¹³C NMR Analysis: The NMR spectra were instrumental in identifying the key structural features:

Butyryl Side Chain: Resonances in the ¹H NMR spectrum were characteristic of an n-propyl moiety, which is part of the butyryl group. acs.org

Aryl Methyl Group: A singlet at δ 2.29 in the ¹H NMR spectrum indicated the presence of a methyl group attached to the aromatic system. acs.org

Phenolic and Hydroxyl Groups: The ¹H NMR spectrum showed a signal for a hydrogen-bonded phenol (B47542) at δ 11.62 ppm and another exchangeable proton at δ 5.99 ppm. acs.org

Dibenzo-α-pyrone Core: The remaining aromatic proton signals and the carbon signals in the aromatic region (δ 100-165 ppm) defined the core structure. acs.org

Table of ¹H and ¹³C NMR Spectral Data for this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 164.7 | |

| 2 | 108.5 | 7.12 (d, 8.6) |

| 3 | 134.7 | 7.71 (d, 8.6) |

| 4 | 114.3 | |

| 4a | 139.7 | |

| 5a | 114.7 | |

| 6 | 160.8 | |

| 6a | 139.6 | |

| 7 | 106.9 | |

| 8 | 162.1 | |

| 9 | 99.9 | 7.52 (s) |

| 10 | 143.7 | |

| 10a | 110.1 | |

| 11 | 45.4 | 2.88 (t, 7.3) |

| 12 | 17.6 | 1.74 (sext, 7.4) |

| 13 | 13.9 | 1.02 (t, 7.4) |

| 14 | 12.4 | 2.29 (s) |

| 8-OH | 11.62 (s) |

Data sourced from Melville & Gould, 1994. acs.org

Table of Mentioned Compounds

| Compound Name |

|---|

Investigation of Biological Activities and Molecular Mechanisms in Vitro/preclinical Research

Antimicrobial/Antibacterial Activity

The α-pyrone moiety is a key structural feature found in a vast number of biologically active metabolites that exhibit antimicrobial properties. beilstein-journals.org

Characterization of Antibacterial Spectrum

Specific data on the antibacterial spectrum of purified Murayalactone is limited in current scientific literature. However, related studies provide preliminary insights. The heterologous expression of the murayaquinone biosynthetic gene cluster, which produces both murayaquinone and this compound, in an engineered Streptomyces lividans host resulted in antibacterial activity against Staphylococcus aureus. frontiersin.orgnih.gov This suggests that this compound, as one of the products, may contribute to this observed activity.

While direct minimum inhibitory concentration (MIC) values for this compound are not yet reported, studies on other dibenzo-α-pyrones demonstrate the potential of this chemical class. For example, compounds such as rhizopycnolide A, rhizopycnins C and D, TMC-264, penicilliumolide D, and alternariol (B1665735) have shown activity against a panel of pathogenic bacteria including Agrobacterium tumefaciens, Bacillus subtilis, Pseudomonas lachrymans, Ralstonia solanacearum, and Staphylococcus hemolyticus, with MIC values ranging from 25 to 100 μg/mL. acs.orgnih.gov

Elucidation of Cellular and Molecular Targets (e.g., Peptidoglycan Biosynthesis Pathways, MurA/MraY-like Inhibition)

The precise cellular and molecular targets of this compound have not been specifically elucidated. A common target for antibacterial agents is the peptidoglycan biosynthetic pathway, which is essential for maintaining the bacterial cell wall. mdpi.comnih.gov Enzymes such as phospho-MurNAc-pentapeptide translocase (MraY) and UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) are critical to this pathway and are the targets of various antibiotics. mdpi.comnih.gov

Notably, a class of antibiotics known as muraymycins are well-documented inhibitors of MraY. nih.govnih.gov However, muraymycins are structurally distinct from this compound, and there is currently no direct experimental evidence to indicate that this compound or other dibenzo-α-pyrones act via a MurA/MraY-like inhibitory mechanism. Further research is required to identify the specific molecular interactions through which this compound may exert any antibacterial effects.

Mechanistic Studies of Antibacterial Action

Detailed mechanistic studies on the antibacterial action of this compound are not available at present. General mechanisms for antibacterial compounds can include the disruption of the cell membrane, inhibition of essential enzymes, or interference with nucleic acid and protein synthesis. reactgroup.orgmdpi.com For the broader class of lactone-containing compounds, proposed mechanisms often involve interaction with nucleophilic groups in biologically important molecules, potentially leading to altered cellular permeability or inhibition of protein synthesis. However, the specific pathway for this compound remains to be investigated.

Research into Strategies for Overcoming Bacterial Resistance

Currently, there is no published research focusing on strategies to overcome bacterial resistance specifically to this compound. The development of such strategies is contingent on identifying the compound's mechanism of action and the corresponding resistance mechanisms that bacteria might employ, such as target modification, enzymatic inactivation, or efflux pumps. reactgroup.orgnih.govplos.org As the fundamental bioactivity of this compound is still under basic investigation, this area remains a topic for future research.

Anticancer/Cytotoxic Potential

The dibenzo-α-pyrone scaffold is present in numerous natural products that demonstrate significant cytotoxic activity against various cancer cell lines. beilstein-journals.orgresearchgate.net

In vitro Cytotoxicity Profiling against Diverse Cell Lines

Specific in vitro cytotoxicity data for this compound against diverse cancer cell lines has not been reported in the available literature. However, the cytotoxic potential of the dibenzo-α-pyrone chemical class is well-established through studies on related compounds. This provides a strong rationale for investigating this compound in this context.

For instance, several dibenzo-α-pyrones have been evaluated for their cytotoxic effects, showing a range of activities. The data in the table below summarizes findings for various dibenzo-α-pyrone compounds, illustrating the potential of this structural class. It is important to note that these data are for compounds structurally related to this compound and not for this compound itself.

| Compound | Cell Line | Reported IC₅₀ |

|---|---|---|

| TMC-264 | HCT-116 (Colon Carcinoma) | 3.2–7.8 μM |

| TMC-264 | HepG2 (Hepatocellular Carcinoma) | 3.2–7.8 μM |

| TMC-264 | BGC-823 (Gastric Carcinoma) | 3.2–7.8 μM |

| TMC-264 | NCI-H1650 (Lung Cancer) | 3.2–7.8 μM |

| TMC-264 | A2780 (Ovarian Cancer) | 3.2–7.8 μM |

| 1,3,7,9-tetrahydroxy-6H-dibenzo[b,d]pyran-6-one | MCF-7 (Breast Adenocarcinoma) | 4.1 μM |

| 1,3,7,9-tetrahydroxy-6H-dibenzo[b,d]pyran-6-one | HepG2 (Hepatocellular Carcinoma) | 7.2 μM |

| Alternariol 9-methyl ether | SW1116 (Colon Cancer) | 8.5-21 μg/mL |

| Graphislactone A | SW1116 (Colon Cancer) | 8.5-21 μg/mL |

The potent cytotoxicity of compounds like TMC-264 against a range of human cancer cell lines highlights the therapeutic potential residing in the dibenzo-α-pyrone scaffold. acs.orgnih.gov Another study on a new dibenzo-α-pyrone, 1,3,7,9-tetrahydroxy-6H-dibenzo[b,d]pyran-6-one, also showed significant cytotoxicity against MCF-7 and HepG2 cancer cells. researchgate.net While some new dibenzo-α-pyrone derivatives showed no detectable cytotoxic effects at concentrations up to 50 μM, the collective data strongly suggests that this class of compounds merits further investigation. mdpi.com The specific cytotoxic profile of this compound is a clear area for future research.

Anti-inflammatory Effects

There are no specific preclinical studies on this compound's ability to modulate inflammatory mediators or their corresponding signaling pathways. Research has not yet been conducted to determine if this compound can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), or Interleukin-1β (IL-1β). Consequently, its potential to influence major inflammatory cascades like the NF-κB signaling pathway is unknown. caringsunshine.comfrontiersin.org While the dibenzo-α-pyrone chemical class, in general, has been associated with anti-inflammatory effects, these properties have not been specifically validated for this compound. caringsunshine.comresearchgate.net

The inhibitory activity of this compound against key enzymes involved in the inflammatory process has not been reported in the available scientific literature. There is no data on whether this compound can inhibit enzymes such as Cyclooxygenase (COX-1 and COX-2) or 5-Lipoxygenase (5-LOX), which are critical in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. frontiersin.orgmdpi.comnih.gov

Antioxidant Properties

The antioxidant potential of this compound (also referred to as Muriolide in some literature) has been investigated through theoretical studies using density functional theory (DFT). These studies assessed its reactivity towards the hydroperoxyl radical (HOO•), a significant reactive oxygen species in physiological systems.

The research revealed that this compound demonstrates excellent radical scavenging activity in aqueous environments at physiological pH. This high level of activity is attributed to the single electron transfer (SET) mechanism from its anion state. In contrast, its antioxidant activity in a lipid environment was found to be moderate and operates through a formal hydrogen transfer (FHT) pathway.

The calculated rate constants from these theoretical investigations highlight the potent antioxidant nature of this compound, particularly in aqueous media, where its scavenging activity is predicted to be significantly faster than that of the reference antioxidant, Trolox.

Table 1: Radical Scavenging Activity of this compound

| Environment | Proposed Mechanism | Rate Constant (k) (M-1 s-1) | Reference |

|---|---|---|---|

| Water (pH 7.4) | Single Electron Transfer (SET) | 1.05 x 108 | hodoodo.com |

| Lipid (Pentyl Ethanoate) | Formal Hydrogen Transfer (FHT) | 2.54 x 104 | hodoodo.com |

Mechanisms of Reactive Oxygen Species (ROS) Modulation

The capacity of a compound to modulate reactive oxygen species (ROS) is a cornerstone of its antioxidant potential. This can involve direct scavenging of radicals or interference with ROS-producing pathways. While the broader class of dibenzo-α-pyrones is noted for antioxidant effects, specific studies detailing the mechanisms by which this compound modulates ROS are not extensively reported in the current scientific literature. General antioxidant mechanisms for related phenolic compounds include the ability to directly neutralize ROS, which helps protect cells from oxidative damage.

Role of Hydrogen Atom Transfer (HAT) in Antioxidant Capacity

The Hydrogen Atom Transfer (HAT) mechanism is a primary pathway by which phenolic antioxidants neutralize free radicals. mdpi.com In this process, the antioxidant molecule donates a hydrogen atom to a radical, effectively stabilizing it and terminating the oxidative chain reaction. mdpi.com For the related dibenzo-α-pyrones, urolithins, it has been suggested that their antioxidant activity is likely mediated through the HAT mechanism, where the phenolic hydroxyl group donates the hydrogen atom. mdpi.com However, specific experimental studies confirming the role and kinetics of the HAT mechanism in the antioxidant capacity of this compound itself have not been identified in published research.

Other Reported Biological Activities (e.g., Antiallergic, Antinematodal, Acetylcholinesterase Inhibition)

This compound belongs to the dibenzo-α-pyrone family, a class of compounds reported to possess a wide spectrum of biological activities, including antiallergic, antinematodal, and acetylcholinesterase inhibitory properties. mdpi.comresearchgate.net

Antiallergic Activity: Certain dibenzo-α-pyrones, such as urolithin A, isourolithin A, and urolithin B, have demonstrated antiallergic potential through the inhibition of hyaluronidase. beilstein-journals.orgmdpi.com This enzyme's inhibition is a marker for potential antiallergic effects. For instance, studies on these related urolithins have reported specific inhibitory concentrations (IC50), as detailed in the table below. However, direct experimental data on the antiallergic activity or specific molecular targets of this compound is not available in the reviewed literature.

Antinematodal Activity: Antinematodal properties have also been observed within the dibenzo-α-pyrone class. mdpi.com For example, compounds such as alternariol and its 9-methyl ether have shown activity against the roundworm Caenorhabditis elegans. researchgate.net While this suggests a potential area for investigation, specific studies quantifying the antinematodal efficacy of this compound have not been reported.

Acetylcholinesterase Inhibition: The inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. mdpi.com Various natural products, including some dibenzo-α-pyrones, have been explored for this activity. mdpi.com While the class is cited for having AChE inhibitory properties, specific IC50 values or mechanistic studies for this compound's interaction with acetylcholinesterase are not present in the current body of scientific literature.

Table 1: Reported Biological Activities of Dibenzo-α-pyrones Related to this compound

| Compound Name | Biological Activity | Assay/Target | IC50 Value | Reference |

|---|---|---|---|---|

| Urolithin A | Antiallergic | Hyaluronidase Inhibition | 1.33 mM | mdpi.com |

| Isourolithin A | Antiallergic | Hyaluronidase Inhibition | 1.07 mM | mdpi.com |

| Urolithin B | Antiallergic | Hyaluronidase Inhibition | 2.33 mM | mdpi.com |

| Alternariol | Antinematodal | Caenorhabditis elegans | 56.21 µg/mL | researchgate.net |

Structure-Activity Relationship (SAR) Studies of this compound and Synthesized Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. researchgate.net Such investigations involve synthesizing analogues and evaluating how chemical changes affect their potency and efficacy. A review of the scientific literature indicates that while SAR studies have been conducted for some dibenzo-α-pyrones like urolithins to investigate their estrogenic activity, researchgate.net specific SAR studies focusing on this compound or any of its synthesized analogues have not been reported. Research into how modifications to the dibenzo-α-pyrone core of this compound would influence its biological activities remains an unexplored area.

Synthetic Approaches and Chemical Modification

Total Synthesis Strategies of Murayalactone

The first total synthesis of this compound was reportedly achieved in 1995, marking a significant milestone in confirming its structure and enabling further biological study. researchgate.net While specific details of this seminal synthesis are not widely disseminated in recent literature, the general approach to a complex aromatic natural product like this compound would have relied on established synthetic strategies of the time.

Typically, the total synthesis of such polycyclic aromatic compounds involves a convergent or linear sequence of reactions. A convergent synthesis, for example, would involve the separate preparation of key fragments of the molecule, which are then joined together near the end of the synthesis. For this compound, this could have involved the synthesis of two substituted aromatic rings that are subsequently coupled and cyclized to form the central pyrone ring. Key reactions in such a strategy often include:

Biaryl Coupling Reactions: Methods like the Suzuki or Stille coupling would be employed to form the crucial carbon-carbon bond between the two aromatic rings.

Lactonization: Following the coupling, the formation of the six-membered lactone (α-pyrone) ring is a critical step. This is often achieved through the cyclization of a carboxylic acid derivative onto an adjacent phenol (B47542) or via an esterification-cyclization cascade.

The challenge in any total synthesis of this compound lies in the precise control of regioselectivity to install the hydroxyl and methyl groups at the correct positions on the dibenzo-α-pyrone framework. The strategies employed in the 1990s, such as the Nicolaou Taxol total synthesis, highlight the creativity and powerful methodologies used to assemble complex natural products from simpler starting materials. wikipedia.org

Chemoenzymatic Synthesis of this compound and Related Dibenzo-α-pyrones

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts (enzymes). This approach is particularly powerful for natural products like dibenzo-α-pyrones, whose biosynthesis provides a roadmap for laboratory synthesis.

The biosynthesis of fungal dibenzo-α-pyrones, such as alternariol (B1665735), begins with the assembly of a polyketide chain. beilstein-journals.org It is proposed that a starter unit (like acetyl-CoA) is sequentially elongated by extender units (malonyl-CoA) through the action of a Polyketide Synthase (PKS) enzyme. beilstein-journals.orgnih.gov This linear polyketide chain then undergoes enzyme-catalyzed intramolecular aldol-type cyclizations and subsequent lactonization to form the core aromatic ring system. beilstein-journals.orgnih.gov Tailoring enzymes then modify this core through reactions like hydroxylation, methylation, or oxidation to produce the final natural product.

In a laboratory setting, these biosynthetic enzymes can be harnessed for synthesis:

Enzymatic Core Synthesis: PKS enzymes can be used to generate the polyketide backbone, which can then be chemically or enzymatically cyclized.

Enzymatic Tailoring: Tailoring enzymes like O-methyltransferases offer a highly selective method for modifying the dibenzo-α-pyrone scaffold. For instance, the O-methyltransferase JerF has been used in the enantioselective chemoenzymatic synthesis of kavalactone natural products, demonstrating the potential for such enzymes to perform specific modifications on complex molecules. researchgate.net This strategy allows for the creation of natural products and novel derivatives with high precision.

A merged approach, combining enzymatic steps with chemical reactions like radical synthesis, has also been explored for producing complex pyrone-containing meroterpenoids, showcasing the synergy between biocatalysis and traditional organic synthesis. beilstein-journals.org

Design and Synthesis of this compound Derivatives and Analogues for Enhanced Bioactivity

The diverse biological activities of natural dibenzo-α-pyrones—spanning antimicrobial, cytotoxic, and antioxidant properties—motivate the synthesis of derivatives and analogues to improve potency and explore their therapeutic potential. mdpi.comresearchgate.net Research has led to the isolation and characterization of numerous novel dibenzo-α-pyrone derivatives from natural sources, providing insight into their structure-activity relationships.

Fungal endophytes, in particular, have proven to be a rich source of unique derivatives. rsc.org For example, the fungus Rhizopycnis vagum produces a variety of structurally diverse dibenzo-α-pyrones. These include compounds with uncommon fused ring systems, which can be seen as natural analogues of the simpler this compound structure.

Key examples of these derivatives include:

Rhizopycnolides A and B: These compounds feature a rare tetracyclic skeleton where a γ-butyrolactone ring is fused to the dibenzo-α-pyrone core via a spiro carbon. acs.org

Rhizopycnin B: This was the first discovered dibenzo-α-pyrone to contain an amino group. acs.org

Rhizovagine A: This novel alkaloid possesses an unprecedented pentacyclic skeleton where a pyrrolidine (B122466) is fused to the dibenzo-α-pyrone framework through an oxazolidine (B1195125) ring. rsc.org

The synthesis of such analogues in the lab would involve modifying the core synthesis of the benzocoumarin scaffold. By using differently substituted starting materials, a library of derivatives with varied functional groups (e.g., halogens, alkyl chains, nitrogen-containing groups) can be generated to systematically probe their biological effects.

Table 1: Selected Dibenzo-α-pyrone Derivatives and their Reported Bioactivities

| Compound Name | Structural Feature | Reported Bioactivity | Reference(s) |

| Alternariol | Basic dibenzo-α-pyrone | Cytotoxic, phytotoxic | mdpi.comresearchgate.net |

| Rhizopycnolide A | Spiro-fused γ-butyrolactone ring | Cytotoxic | acs.org |

| Rhizopycnin B | Amino group on the core | Antibacterial | acs.org |

| Rhizovagine A | Fused pyrrolidine-oxazolidine ring system | Acetylcholinesterase inhibitory activity | rsc.org |

Development of Novel Catalytic Methods for Benzocoumarin Core Synthesis

Modern synthetic chemistry has focused on developing more efficient, sustainable, and versatile methods for constructing the benzocoumarin (dibenzo-α-pyrone) core. These novel catalytic approaches often offer milder reaction conditions and improved yields compared to classical methods.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of chemical transformations. chimicatechnoacta.ru In the context of benzocoumarin synthesis, NHCs are particularly valuable for constructing the α-pyrone ring, a key structural motif. researchgate.net NHCs can catalyze the reaction between various starting materials to form heterocyclic rings through mechanisms like benzoin (B196080) condensation. chimicatechnoacta.ru

Recent advancements include NHC-catalyzed annulation reactions that can build complex aromatic systems. For example, an NHC-catalyzed cascade reaction has been developed for the synthesis of multi-substituted benzotrifluorides, demonstrating the power of this method to construct highly functionalized benzene (B151609) rings under mild conditions. rsc.org Such strategies could be adapted to build the substituted aromatic portions of the this compound scaffold before the final lactonization step.

Photocatalysis, which uses light to drive chemical reactions, represents a green and powerful synthetic tool. A highly efficient, metal-free method for synthesizing the benzo-3,4-coumarin core has been developed using vitamin B2 (riboflavin) as a photocatalyst. morressier.comnih.gov

The key features of this method are:

Reaction: It facilitates the direct cyclization of biaryl carboxylic acids to form the benzocoumarin scaffold. rsc.orgacs.org

Mechanism: The process is initiated by the photoactivation of riboflavin, which then mediates a single electron transfer (SET) from the biaryl carboxylic acid. This generates a radical cation that rapidly cyclizes to form the lactone ring. rsc.org

Advantages: The reaction is operationally simple, uses an inexpensive and non-toxic vitamin as the catalyst, and relies on molecular oxygen as the terminal oxidant, making it a highly sustainable approach. morressier.comcobiss.net

Other novel methods include the use of palladium complexes with [N,P]-pyrrole ligands to catalyze the direct intramolecular arylation to form benzopyranones, a class of compounds structurally related to benzocoumarins. rsc.org These cutting-edge catalytic systems provide chemists with a diverse toolbox for the efficient synthesis of this compound and its analogues.

Advanced Research Methodologies in Murayalactone Studies

Bioinformatics and Computational Biology for Pathway Prediction and Enzyme Characterization

The journey to understanding Murayalactone begins with its biosynthetic pathway, a complex sequence of enzymatic reactions that build the molecule from simple precursors. Modern research heavily relies on bioinformatics and computational biology to predict and characterize this pathway, especially when direct experimental evidence is scarce. frontiersin.orgpreprints.org

Transcriptomic analysis of Murraya koenigii, the plant from which this compound is isolated, has been a crucial first step. By sequencing the leaf transcriptome, researchers have identified a multitude of genes potentially involved in the biosynthesis of terpenoids and carbazole (B46965) alkaloids. nih.gov This analysis revealed genes for terpene synthases (TPS), which create the terpene backbone, as well as other critical enzyme families such as polyketide synthases (PKS), prenyltransferases, methyltransferases, and cytochrome P450s (CYPs), all of which are suspected to play a role in forming the final carbazole structure. nih.gov

To make sense of this vast genomic and transcriptomic data, a variety of computational tools are employed. Software like antiSMASH and SMURF are designed to mine genome sequences for biosynthetic gene clusters (BGCs)—groups of physically linked genes that together encode a metabolic pathway. oup.com While these tools were initially developed for microbes, plant-specific versions and other platforms like PathPred and the KEGG (Kyoto Encyclopedia of Genes and Genomes) database help in predicting metabolic routes based on known enzymatic transformations. pharmafeatures.comsri.com For a compound like this compound, these tools can generate hypothetical pathways by linking the identified genes, providing a roadmap for experimental validation. plos.org

The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—is essential for building a holistic view. frontiersin.org By correlating gene expression levels with the presence of specific metabolites across different tissues or conditions, researchers can strengthen the evidence for a gene's role in the pathway. For instance, a weighted gene co-expression network analysis (WGCNA) can identify modules of genes that are co-regulated and associated with the production of key intermediates, effectively narrowing down the list of candidate genes for functional characterization. nih.gov

Table 1: Bioinformatics Tools in Natural Product Research

| Tool/Database | Function | Application in this compound Research |

| antiSMASH | Identifies biosynthetic gene clusters in genomic data. oup.com | Prediction of the gene cluster responsible for this compound biosynthesis. |

| PathPred | Predicts multi-step metabolic pathways from a given compound structure. pharmafeatures.com | Generation of hypothetical biosynthetic routes to this compound. |

| KEGG | A database of genes, proteins, and metabolic pathways. pharmafeatures.com | Referencing known enzymatic reactions to help annotate enzymes in the predicted pathway. |

| WGCNA | Identifies clusters (modules) of highly correlated genes. nih.gov | Correlating gene expression with metabolite abundance to identify candidate genes. |

Protein Engineering and Directed Evolution of Biosynthetic Enzymes (e.g., AlphaFold 2 Modeling for Active Site Design)

Once candidate enzymes in the this compound pathway are identified, researchers can aim to alter their properties for various applications, such as improving yield or creating novel derivatives. This is the realm of protein engineering, which often employs a powerful technique called directed evolution. caltech.edusemanticscholar.orgcaltech.edu

Directed evolution mimics natural selection in the laboratory to evolve proteins with desired traits. caltech.edu The process involves generating a large library of enzyme variants through random mutagenesis and then screening these variants for improved function. This approach is particularly relevant for enzymes like terpene synthases, which catalyze the complex cyclization reactions that form the carbon skeletons of compounds like this compound. nih.gov However, a major challenge has been the lack of high-throughput screens for these enzymes, which typically require laborious analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov To overcome this, novel colorimetric assays have been developed. One such assay uses a modified substrate that releases methanol (B129727) upon cyclization, which can be detected in a coupled enzymatic reaction, allowing for rapid screening of thousands of variants. nih.govresearchgate.net Using this method, the thermostability of a sesquiterpene synthase was significantly increased without compromising its catalytic activity. nih.gov

A critical enabler for modern protein engineering is the ability to predict protein structures with high accuracy. AlphaFold2 , a deep learning-based model, has revolutionized structural biology by generating highly accurate 3D models of proteins from their amino acid sequences. frontiersin.orgnih.gov For the enzymes in the this compound pathway, such as the predicted terpene synthases and P450s, AlphaFold2 can provide detailed structural models. frontiersin.org These models are invaluable for:

Rational Design : Identifying key residues in the active site that could be mutated to alter substrate specificity or improve catalytic efficiency. nih.gov

Understanding Function : Revealing how the enzyme binds its substrate and catalyzes a specific reaction. frontiersin.org

Guiding Directed Evolution : Focusing mutagenesis efforts on specific regions of the enzyme that are most likely to influence the desired property.

By combining the predictive power of AlphaFold2 with the empirical optimization of directed evolution, scientists can efficiently engineer the biosynthetic machinery of this compound. This could lead to the heterologous production of the compound in microbial hosts like yeast or bacteria, or the creation of new-to-nature carbazole alkaloids with potentially enhanced biological activities. mdpi.com

Table 2: Key Enzyme Families in Carbazole Alkaloid Biosynthesis

| Enzyme Family | General Role in Biosynthesis |

| Terpene Synthase (TPS) | Catalyzes the formation of the terpene carbon skeleton from isoprenoid precursors. nih.govnih.gov |

| Polyketide Synthase (PKS) | Builds diverse carbon chains from simple acyl-CoA precursors. |

| Cytochrome P450 (CYP) | A versatile family of enzymes that often catalyze oxidation, hydroxylation, and ring formation steps. nih.gov |

| Prenyltransferase | Attaches prenyl (isoprenoid) groups to a scaffold molecule. nih.govacs.org |

| Methyltransferase | Adds methyl groups to the molecule, often as a final tailoring step. nih.gov |

| Aromatase/Cyclase | Catalyzes cyclization and aromatization reactions to form ring structures. mdpi.comresearchgate.net |

High-Throughput Screening Assays for Bioactivity Discovery and Mechanistic Insights

To uncover the therapeutic potential of this compound, its biological activity must be tested against a wide array of potential targets. High-Throughput Screening (HTS) provides the necessary scale and speed for this endeavor, enabling the rapid testing of thousands of compounds. bccresearch.com

HTS platforms utilize robotics, liquid handling devices, and sensitive detectors to automate the screening process in microplate formats (e.g., 384- or 1536-well plates). researchgate.net this compound, as part of a natural product library, can be screened using various assay formats:

Biochemical Assays : These test the effect of a compound directly on a purified target, such as an enzyme or receptor. Surface Plasmon Resonance (SPR) is a powerful biophysical technique used in this context to measure the binding affinity and kinetics between a compound and its protein target in real-time, without the need for labels. cnr.it

Cell-Based Assays : These assays measure the effect of a compound on living cells, providing more biologically relevant information. bccresearch.com For example, screens can measure cell viability to identify cytotoxic compounds for cancer research, or use reporter genes (like Green Fluorescent Protein, GFP) to monitor the activation or inhibition of a specific cellular pathway. nih.govnih.gov A notable HTS approach uses primary cells from transgenic zebrafish embryos that express GFP in specific tissues, allowing for automated imaging to find molecules that promote the differentiation of certain cell types. nih.gov

Through HTS, related carbazole alkaloids have been identified with selective neuroprotective effects and cytotoxicity against cancer cell lines. nih.govacs.org By including this compound in such large-scale screening campaigns, its bioactivity profile can be efficiently mapped, revealing potential mechanisms of action and prioritizing it for further preclinical development. nih.gov

Stable Isotope Labeling and Precursor Feeding Experiments for Biosynthetic Pathway Elucidation

While bioinformatics provides a strong hypothesis for a biosynthetic pathway, its definitive elucidation requires experimental evidence. Stable isotope labeling followed by precursor feeding experiments is a cornerstone technique for tracing the metabolic flow of atoms from simple precursors into a complex natural product.

In this method, the producing organism (in this case, the Murraya plant or a relevant cell culture) is "fed" a precursor molecule that has been enriched with a heavy, non-radioactive isotope, most commonly Carbon-13 (¹³C) or Deuterium (²H). After a period of growth, the natural product of interest, this compound, is isolated. Its structure is then analyzed, typically using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). The presence and position of the heavy isotope within the this compound molecule provide direct proof that the labeled precursor was incorporated and reveal which atoms of the precursor form which parts of the final structure.

This technique has been fundamental in confirming the origins of many related natural products. For example, tracer experiments were used to show that the backbone of bacterial carbazole alkaloids is derived from precursors like tryptophan and pyruvate. nih.gov Given that transcriptomic data from M. koenigii suggests a meroterpenoid pathway (a combination of terpenoid and polyketide pathways) for its carbazoles, stable isotope labeling is the ideal method to confirm this hypothesis. nih.gov By feeding labeled mevalonate (B85504) (a terpenoid precursor) and labeled acetate (B1210297) (a polyketide precursor), researchers could precisely map out the assembly of the this compound scaffold.

Advanced Imaging Techniques for Cellular Localization and Target Engagement

Understanding where a molecule goes inside a cell and what it interacts with is fundamental to understanding its mechanism of action. Advanced imaging techniques, particularly fluorescence microscopy, provide the tools to visualize these processes in real-time. mdpi.comnih.gov

To track this compound within a cell, it must first be rendered fluorescent. This is typically achieved by chemically attaching a fluorophore (a fluorescent dye) to the this compound molecule, creating a fluorescent probe. nih.gov The design of this probe is critical to ensure that the addition of the fluorophore does not disrupt the natural product's biological activity. nih.gov

Once a fluorescent probe of this compound is developed, it can be introduced to living cells and visualized using techniques like:

Confocal Microscopy : This technique provides high-resolution optical images by using a pinhole to eliminate out-of-focus light, allowing for the clear visualization of the probe's subcellular localization (e.g., in the nucleus, mitochondria, or cell membrane).

Super-Resolution Microscopy : Techniques like STED (Stimulated Emission Depletion) microscopy or SMLM (Single-Molecule Localization Microscopy) can bypass the diffraction limit of light, offering imaging resolution down to the nanometer scale. numberanalytics.com This would allow researchers to see if this compound co-localizes with specific protein complexes or cellular structures, offering strong clues about its molecular target.

An important consideration in fluorescence imaging is autofluorescence, the natural fluorescence emitted by cellular components, which can create background noise. mdpi.com Therefore, probes must be designed with bright and photostable fluorophores to ensure a strong signal. mdpi.com Studies on related carbazole compounds have already utilized fluorescence imaging to confirm that nanoemulsion formulations of the compounds are successfully taken up by cells. nih.gov By applying these advanced imaging methods to a fluorescently-tagged this compound, scientists can directly observe its journey into the cell and its engagement with its ultimate target, providing invaluable mechanistic insights. acs.org

Future Perspectives and Research Gaps

Unraveling Remaining Complexities in Murayalactone Biosynthesis

The biosynthesis of this compound is believed to follow a polyketide pathway, a common route for the synthesis of many microbial secondary metabolites. mdpi.comresearchgate.net Specifically, it is proposed to be a decaketide, meaning it is derived from ten acetate (B1210297) units. nih.gov The formation of its characteristic dibenzo-α-pyrone ring system is a key area of interest. researchgate.netbeilstein-journals.org Recent studies on the related compound murayaquinone have shed light on the formation of the angular aromatic polyketide core, involving a type II polyketide synthase (PKS) system and a unique oxidative rearrangement of a linear anthrene precursor. nih.gov However, the precise enzymatic steps and regulatory mechanisms governing the specific lactonization and other modifications that lead to this compound are not fully understood.

Key Research Questions:

What are the specific enzymes (e.g., cyclases, tailoring enzymes) involved in the final steps of this compound biosynthesis after the formation of the polyketide chain?

How is the expression of the this compound biosynthetic gene cluster regulated in Streptomyces murayamaensis?

What is the exact sequence of enzymatic reactions that lead to the final this compound structure?

Targeted Enzyme Engineering for Scalable Production and Novel Analogues

The native production of this compound in Streptomyces murayamaensis may not be sufficient for large-scale studies or potential applications. frontiersin.org Heterologous expression of the biosynthetic gene cluster in a more amenable host, such as engineered strains of Streptomyces lividans, has shown promise for producing murayaquinone and its lactone derivatives. frontiersin.orgnih.gov This approach, combined with enzyme engineering, offers a powerful strategy for both increasing yields and generating novel analogues. nih.govmdpi.com By modifying key enzymes within the biosynthetic pathway, it may be possible to alter the substrate specificity or catalytic function, leading to the creation of new this compound-related compounds with potentially enhanced or novel bioactivities. nih.govbiorxiv.org Rational design and directed evolution are two key enzyme engineering strategies that could be employed. nih.govwiley-vch.de

Potential Engineering Targets:

Polyketide Synthase (PKS): Altering the number or type of extender units to create analogues with different side chains.

Cyclases: Modifying these enzymes could lead to different ring structures.

Tailoring Enzymes (e.g., oxidoreductases, methyltransferases): Engineering these enzymes could introduce or remove functional groups, impacting the compound's properties.

Exploration of Undiscovered Bioactivities and Their Underlying Molecular Mechanisms

Dibenzo-α-pyrones, as a class, exhibit a wide range of biological activities, including antimicrobial, antioxidant, and cytotoxic properties. mdpi.comresearchgate.net While this compound is known to be an antibiotic, its full spectrum of bioactivity remains largely unexplored. nih.gov There is a significant opportunity to screen this compound and its derivatives against a broad range of biological targets to uncover new therapeutic potentials. Once a bioactivity is identified, elucidating the underlying molecular mechanism is crucial for understanding its mode of action and for further optimization.

Potential Areas of Bioactivity Screening:

Anticancer: Testing against various cancer cell lines to identify cytotoxic or anti-proliferative effects.

Antiviral: Screening against a panel of viruses to identify potential antiviral properties.

Anti-inflammatory: Investigating its ability to modulate inflammatory pathways.

Enzyme Inhibition: Testing against key enzymes involved in various diseases.

Rational Design and Synthesis of Functionally Optimized this compound Derivatives

The synthesis of derivatives is a cornerstone of drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR). nih.govamegroups.org Starting from the core this compound scaffold, medicinal chemists can rationally design and synthesize new derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov This process involves making targeted modifications to the molecule, such as adding or altering functional groups, to enhance its interaction with a specific biological target. The synthesis of various dibenzopyranone derivatives has been reported, providing a foundation for creating novel this compound analogues. researchgate.net

Table 1: Potential Modifications for this compound Derivatives

| Modification Site | Potential Functional Groups to Introduce | Desired Outcome |

| Hydroxyl Groups | Alkyl ethers, esters, carbamates | Improve metabolic stability, alter solubility |

| Methyl Group | Halogens, larger alkyl groups | Probe steric and electronic requirements for activity |

| Butyryl Side Chain | Different acyl chains, aromatic rings | Enhance binding affinity to target proteins |

| Aromatic Rings | Halogens, nitro groups, amino groups | Modulate electronic properties and target interactions |

Strategic Approaches for Addressing Antimicrobial Resistance through this compound-Inspired Scaffolds

The rise of antimicrobial resistance is a major global health threat, necessitating the discovery of novel antimicrobial agents with new mechanisms of action. frontiersin.org this compound's identity as a microbial secondary metabolite with antibiotic properties makes it an interesting starting point for developing new drugs to combat resistant pathogens. researchgate.netnih.gov By creating this compound-inspired scaffolds, it may be possible to develop compounds that are effective against multidrug-resistant bacteria. nih.govnih.gov These scaffolds could be designed to interact with novel bacterial targets or to circumvent existing resistance mechanisms.

Strategies to Explore:

Hybrid Molecules: Combining the this compound scaffold with other known antimicrobial pharmacophores.

Targeting Virulence Factors: Designing derivatives that inhibit bacterial virulence rather than growth, potentially reducing the selective pressure for resistance.

Combination Therapy: Investigating the synergistic effects of this compound derivatives with existing antibiotics.

Computational Drug Discovery and in silico Screening for Lead Optimization

Table 2: Application of Computational Tools in this compound Research

| Computational Method | Application |

| Molecular Docking | Predict the binding mode and affinity of this compound derivatives to target proteins. |

| Pharmacophore Modeling | Identify the key chemical features of this compound responsible for its bioactivity. |

| Quantitative Structure-Activity Relationship (QSAR) | Develop models to predict the bioactivity of new derivatives based on their chemical structure. |

| Molecular Dynamics Simulations | Study the dynamic behavior of this compound-protein complexes to understand binding stability. |

| ADMET Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties of derivatives. |

By systematically addressing these research gaps, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of new therapeutic agents and a deeper understanding of the chemical diversity of the microbial world.

Q & A

Q. What analytical methods are most reliable for identifying Murayalactone in complex biological matrices?

- Answer : High-resolution liquid chromatography-mass spectrometry (HPLC-MS) is preferred for structural confirmation, leveraging retention time alignment and isotopic pattern matching . For quantification, use calibration curves with purified this compound standards, and validate precision via triplicate runs under controlled conditions (e.g., pH, temperature). Ensure matrix effect corrections by spiking known concentrations into blank samples .

Q. How can researchers optimize heterologous expression systems for this compound biosynthesis?

- Answer : Prioritize engineered Streptomyces strains (e.g., SBT5, GX27) with enhanced promoter systems for cryptic gene cluster activation. Use comparative yield analysis across hosts (e.g., LC-MS quantification) to identify optimal expression conditions . Include negative controls (e.g., non-induced cultures) to rule out endogenous production .

Q. What experimental designs are critical for assessing this compound’s stability under varying storage conditions?

- Answer : Conduct accelerated stability studies using factorial designs (e.g., temperature × humidity × light exposure). Monitor degradation via time-course HPLC and characterize byproducts with tandem MS. Statistical tools like ANOVA should quantify interaction effects between variables .

Advanced Research Questions

Q. How should contradictory data on this compound’s bioactivity be resolved?

- Answer : Perform meta-analyses of existing studies to identify confounding variables (e.g., assay type, purity levels). Replicate key experiments under standardized protocols, and apply Bland-Altman plots to assess inter-lab variability. Cross-validate findings using orthogonal assays (e.g., in vitro enzyme inhibition vs. cell-based cytotoxicity) .

Q. What strategies address low yields in this compound biosynthesis during scale-up?

- Answer : Implement Design of Experiments (DoE) to optimize fermentation parameters (e.g., carbon source, aeration). Use response surface methodology to model non-linear relationships. Combine with metabolomic profiling to identify pathway bottlenecks (e.g., precursor availability) .

Q. How can researchers elucidate this compound’s mechanism of action when structural analogs interfere with assays?

- Answer : Employ CRISPR-Cas9 knockout models to isolate target pathways. Pair with isotopic labeling (e.g., ¹³C-Murayalactone) to track metabolite incorporation. Use competitive binding assays with purified receptors to differentiate specific vs. non-specific interactions .

Q. What computational approaches predict this compound’s biosynthetic gene clusters in understudied microbial genomes?

- Answer : Use antiSMASH or PRISM for in silico cluster detection, followed by phylogenetic footprinting to identify regulatory elements. Validate predictions via gene knockout and LC-MS-based metabolite profiling .

Methodological Guidance for Data Interpretation

- Handling Non-Reproducible Results : Document all experimental parameters (e.g., batch-specific media components) and use control charts to detect process drift .

- Statistical Rigor : Apply false discovery rate (FDR) corrections for high-throughput data and report effect sizes with confidence intervals .

- Ethical Data Presentation : Disclose negative results in supplementary materials to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.